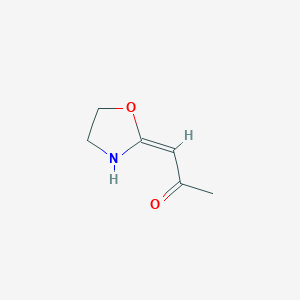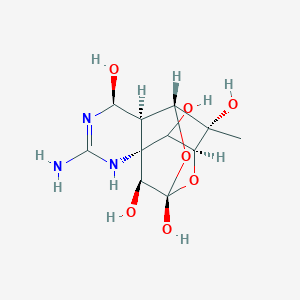
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Descripción general
Descripción
“Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate” is a compound with the molecular formula C11H10N2O2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which includes “Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate”, involves the use of FTIR and NMR . The thiazole parent nucleus was synthesized by refluxing thiourea and 4-nitrophenyl bromide or with 4-bromophenyl bromide in absolute methanol .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate” can be represented by the IUPAC Name: methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate . The InChI representation is: InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate” has a molecular weight of 234.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also found in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .
Pharmaceuticals
Thiazoles are used in the synthesis of various drugs. For example, 2-Amino-5-(methylthio)-1,3,4-thiadiazole may be used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one .
Agrochemicals
Thiazoles are used in the production of various agrochemicals .
Industrial Applications
Thiazoles are used in industrial applications such as rubber vulcanization .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers .
Antioxidants, Antimicrobial, Anti-inflammatory Activities
Thiazoles have been associated with antioxidant, antimicrobial, and anti-inflammatory activities .
Antimicrobial and Antifungal Activities
Thiazole derivatives have been found to exhibit antimicrobial and antifungal activities . For instance, 2-aminothiazole-4-carboxylate Schiff bases have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa, as well as antifungal potential against Candida glabrata and Candida albicans .
Anti-HIV Activity
Thiazole derivatives have been associated with anti-HIV activity .
Antioxidant, Antitumor, Anthelmintic Activities
Thiazoles have been associated with antioxidant, antitumor, and anthelmintic activities .
Anti-Inflammatory & Analgesic Agents
Thiazoles have been used as anti-inflammatory and analgesic agents .
Preparation of Mixed-Ligand Dien-Cu (II) Complexes
2-Amino-5-methylthiazole may be used in the preparation of mixed-ligand dien-Cu (II) complexes .
Synthesis of Schiff Mono/Dibase Coordination Compounds
2-Amino-5-methylthiazole may be used in the preparation of a new series of Schiff mono/dibase coordination compounds, which have potential anticancer and antibacterial activities .
Antidepressant Drug
Thiazoles are used in the synthesis of antidepressant drugs like pramipexole .
Antiulcer Agent
Thiazoles are used in the synthesis of antiulcer agents like nizatidine .
Anti-Inflammatory Drug
Thiazoles are used in the synthesis of anti-inflammatory drugs like meloxicam .
HIV/AIDS Drug
Thiazoles are used in the synthesis of HIV/AIDS drugs like ritonavir .
Cancer Treatment Drug
Thiazoles are used in the synthesis of cancer treatment drugs like tiazofurin .
Propiedades
IUPAC Name |
methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNMSTRVGQEASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349820 | |
| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
CAS RN |
115174-39-5, 80625-18-9 | |
| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)







![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)

